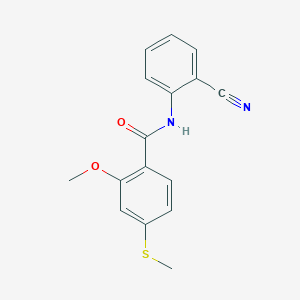

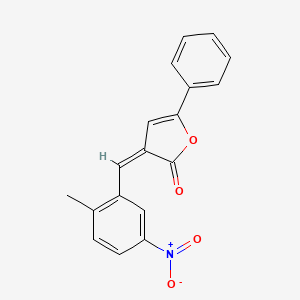

![molecular formula C18H17ClN4O2 B5521289 N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)

N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, were prepared and investigated in detail . The length of the terminal alkyloxy chain (n) varies amongst the compounds in the series, where n varies between 6, 8, and 16 carbons .Applications De Recherche Scientifique

Antimicrobial Activities

A study focused on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds structurally related to N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine. The research demonstrated that some synthesized compounds exhibited moderate to good antimicrobial activities against test microorganisms, highlighting their potential use in antimicrobial applications (Bektaş et al., 2010).

Catalysis

Another study explored the ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for C-N bond formation via a hydrogen-borrowing strategy. This research is relevant for understanding how compounds similar to this compound might be utilized in catalytic processes, especially for bond-forming reactions under solvent-free conditions, demonstrating their efficiency and potential environmental benefits (Donthireddy et al., 2020).

Synthesis and Characterization

Research on the synthesis, spectroscopic characterization, reactive properties, and biological evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings offers insights into the reactivity and potential biological applications of compounds structurally related to this compound. This includes their antioxidant and α-glucosidase inhibitory activities, providing a foundation for the development of new pharmaceuticals and therapeutic agents (Pillai et al., 2019).

Photooxidation Studies

A study on the porphycene-mediated photooxidation of benzylamines by visible light, including the oxidation of primary and secondary benzylic amines to N-benzylidenebenzylamines and imines, respectively, highlights the potential use of compounds with similar structures in photochemical applications. This research demonstrates the effectiveness of using specific photocatalysts for the oxidation of amines, suggesting avenues for the development of photochemical processes and materials (Berlicka & König, 2010).

Propriétés

IUPAC Name |

(E)-1-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-2-24-17-9-15(10-22-23-12-20-21-13-23)8-16(19)18(17)25-11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTCCJFCLGVJFD-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

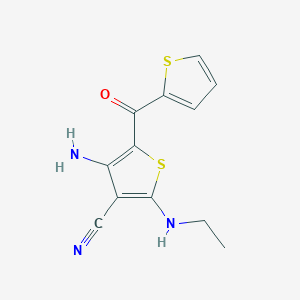

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

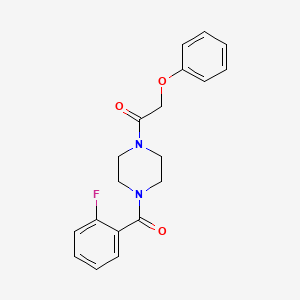

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

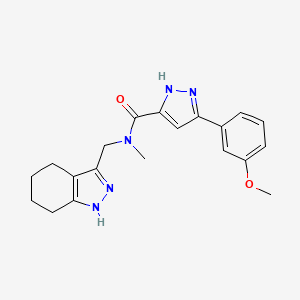

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)